molecular formula C12H16O B14739221 Benzene, 1-methoxy-4-(3-methyl-2-butenyl)- CAS No. 4957-18-0

Benzene, 1-methoxy-4-(3-methyl-2-butenyl)-

Cat. No.: B14739221
CAS No.: 4957-18-0
M. Wt: 176.25 g/mol
InChI Key: LRTREECNIUHJFH-UHFFFAOYSA-N
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Description

Benzene, 1-methoxy-4-(3-methyl-2-butenyl)-, also known as Foeniculin, is an organic compound with the molecular formula C14H18O and a molecular weight of 202.2921 g/mol . This compound is characterized by a benzene ring substituted with a methoxy group and a 3-methyl-2-butenyl group. It is a derivative of benzene and is known for its aromatic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-methoxy-4-(3-methyl-2-butenyl)- typically involves the substitution of a benzene derivative with a 3-methyl-2-butenyl group. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes a reaction with an electrophile to introduce the desired substituents . The reaction conditions often include the use of a catalyst such as aluminum chloride (AlCl3) and a solvent like dichloromethane (CH2Cl2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-methoxy-4-(3-methyl-2-butenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.

Scientific Research Applications

Benzene, 1-methoxy-4-(3-methyl-2-butenyl)- has various applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-methoxy-4-(3-methyl-2-butenyl)- involves its interaction with molecular targets such as enzymes and receptors. The methoxy and 3-methyl-2-butenyl groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include signal transduction and metabolic processes, depending on the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a methoxy group and a 3-methyl-2-butenyl group in Benzene, 1-methoxy-4-(3-methyl-2-butenyl)- makes it unique compared to other benzene derivatives. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

4957-18-0

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

1-methoxy-4-(3-methylbut-2-enyl)benzene

InChI

InChI=1S/C12H16O/c1-10(2)4-5-11-6-8-12(13-3)9-7-11/h4,6-9H,5H2,1-3H3

InChI Key

LRTREECNIUHJFH-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC=C(C=C1)OC)C

Origin of Product

United States

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